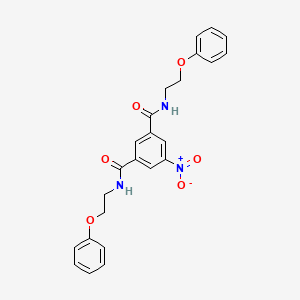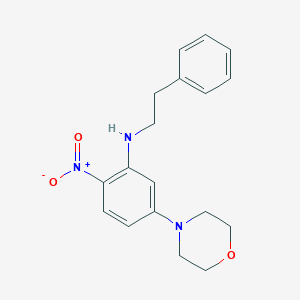
5-nitro-N,N'-bis(2-phenoxyethyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound with the molecular formula C24H23N3O6 and a molecular weight of 449.46 g/mol . This compound is known for its unique chemical structure, which includes a benzene ring substituted with nitro and carboxamide groups, as well as phenoxyethyl side chains. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then reacted with 2-phenoxyethylamine to form the corresponding amide. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as alkoxides, thiolates.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 5-amino-N1,N3-bis(2-phenoxyethyl)benzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxyethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-AMINO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.
N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Contains sulfanylethyl groups instead of phenoxyethyl groups.
Uniqueness
5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its combination of nitro and phenoxyethyl groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for specific redox reactions, while the phenoxyethyl groups enhance its solubility and membrane permeability .
Properties
Molecular Formula |
C24H23N3O6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
5-nitro-1-N,3-N-bis(2-phenoxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H23N3O6/c28-23(25-11-13-32-21-7-3-1-4-8-21)18-15-19(17-20(16-18)27(30)31)24(29)26-12-14-33-22-9-5-2-6-10-22/h1-10,15-17H,11-14H2,(H,25,28)(H,26,29) |
InChI Key |
MSICLLJJNBVACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11514978.png)
![1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one](/img/structure/B11514980.png)
![(2-{[4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}phenyl)(phenyl)methanone](/img/structure/B11514981.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11514982.png)

![methyl 1-[4-(ethoxycarbonyl)phenyl]-2,4-dihydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11514994.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11515002.png)
![2-({2-[(2-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-butoxyphenyl)acetamide](/img/structure/B11515003.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515008.png)
![(3E)-3-[4-(benzyloxy)-3,5-diiodobenzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11515010.png)
![1-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11515014.png)
![2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11515016.png)
![(4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11515022.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide](/img/structure/B11515024.png)
